Cerium;iridium
Description
Significance of Cerium-Iridium Compounds in Contemporary Materials Science
The significance of cerium-iridium compounds stems from their diverse and tunable properties, which are of great interest for various high-technology sectors. These materials exhibit a fascinating interplay of electronic and magnetic phenomena, making them ideal candidates for exploring complex solid-state physics. ontosight.ai
Key areas where Ce-Ir compounds are making an impact include:
Catalysis: The unique electronic structure of cerium combined with the catalytic prowess of iridium makes these compounds promising for various chemical reactions. ontosight.ai Cerium's ability to easily switch between +3 and +4 oxidation states is crucial in catalytic cycles, particularly in oxidation-reduction reactions. aemree.com Iridium oxides are already noted for their stability and performance in catalysis, and modification with cerium can further enhance activity. researchgate.net
Superconductivity: Certain intermetallic compounds, including those based on cerium and transition metals, are known to exhibit superconducting properties at low temperatures. ontosight.ai This remains an active area of investigation within Ce-Ir systems.
Magnetic Technologies: The combination of cerium's localized 4f electrons with iridium's valence electrons can lead to enhanced or unusual magnetic properties, which are being explored for potential use in magnetic devices. ontosight.ai
Thermionic Emitters: Specific Ce-Ir compounds, such as CeIr2 and CeIr5, have been studied for their potential use as thermionic emitters in applications like electron beam ion sources and hollow cathodes for spacecraft propulsion. aiaa.org The performance of these materials is linked to their work function and melting point. aiaa.org For instance, CeIr2 has a higher melting point and potentially superior thermionic performance compared to CeIr5. aiaa.org
Overview of Intermetallic Compounds and Their Research Importance
Intermetallic compounds are solid-state materials formed from two or more metallic elements, characterized by an ordered crystal structure with specific stoichiometric ratios. openaccessjournals.comopenaccessjournals.com Unlike conventional alloys where atoms are randomly distributed, the ordered atomic arrangement in intermetallics gives rise to a unique set of properties. openaccessjournals.commdpi.com
General Properties and Importance of Intermetallics:
High-Temperature Strength and Stability: Intermetallics often possess high melting points and maintain their strength at elevated temperatures, making them suitable for demanding applications in the aerospace and automotive industries, such as in turbine blades and engine components. openaccessjournals.comontosight.airesearchgate.net
Hardness and Wear Resistance: Many intermetallic compounds are exceptionally hard, leading to their use in cutting tools and as wear-resistant coatings. openaccessjournals.com
Corrosion and Oxidation Resistance: Their strong chemical bonding often results in excellent chemical stability, allowing them to resist corrosion and oxidation in harsh environments. openaccessjournals.comontosight.ai
Unique Electronic and Magnetic Properties: The ordered structure and specific bonding in intermetallics can lead to unique electronic, magnetic, and catalytic behaviors not found in the constituent metals. openaccessjournals.commdpi.com This makes them valuable in electronics, magnetic storage, and as specialized catalysts. openaccessjournals.com
The primary challenge often associated with intermetallics is their inherent brittleness at room temperature, which can complicate processing and fabrication. wikipedia.orgresearchgate.net However, research into alloying with additional elements and advanced manufacturing techniques aims to overcome these limitations. wikipedia.orgresearchgate.net
Scope and Research Trajectories within Ce-Ir Systems
Current and future research on cerium-iridium systems is focused on both fundamental scientific understanding and the development of practical applications. The research trajectory involves a multi-faceted approach that combines synthesis, characterization, and theoretical modeling to unlock the full potential of these materials.
Key Research Directions:
Phase Diagram and Synthesis: A thorough understanding of the Ce-Ir phase diagram is crucial for synthesizing new compounds with desired structures and properties. asminternational.orgresearchgate.net Research continues to refine the phase equilibria and explore novel synthesis routes to produce high-quality single crystals and nanostructured materials.
Catalytic Performance: A major research thrust is the development of Ce-Ir based catalysts. Studies focus on engineering the surface of iridium oxides with cerium to enhance catalytic activity and stability for reactions like the oxygen evolution reaction (OER), which is critical for water electrolysis and fuel cells. researchgate.net The goal is to design highly efficient catalysts while reducing the reliance on expensive noble metals like iridium. researchgate.net
Quantum Phenomena: The complex interactions between electrons in Ce-Ir compounds make them a rich playground for investigating quantum phenomena such as heavy fermion behavior, valence fluctuations, and quantum criticality. Researchers are exploring how pressure, magnetic fields, and chemical doping can be used to tune these properties.
Computational Materials Science: First-principles calculations and other computational modeling techniques are being employed to predict the crystal structures, electronic properties, and chemical behavior of Ce-Ir compounds. mpg.de This theoretical work guides experimental efforts by identifying promising compositions and structures for specific applications.
The ongoing exploration of Ce-Ir systems promises to yield not only new scientific insights into the fundamental nature of intermetallic compounds but also to pave the way for technological advancements in catalysis, electronics, and energy applications. ontosight.aiopenaccessjournals.com
Bulk Synthesis Approaches for Cerium-Iridium Intermetallics
Bulk synthesis methods are primarily employed for producing polycrystalline cerium-iridium intermetallic compounds. These techniques typically involve high temperatures to facilitate the diffusion and reaction between the constituent elements in their solid or molten states.
Arc-Melting Techniques and Variations
Arc-melting is a widely used technique for the synthesis of intermetallic compounds, including those of cerium and iridium. This method involves melting the constituent metals in a water-cooled copper hearth under an inert atmosphere, typically argon, using a non-consumable tungsten electrode to strike an arc. The high temperature of the arc ensures the complete melting and alloying of the refractory iridium metal with the more reactive cerium.
Solid-State Reaction Pathways
Solid-state synthesis, or sintering, provides an alternative route to cerium-iridium intermetallics. This method involves the intimate mixing of the powdered elemental constituents, followed by pressing them into pellets and annealing at high temperatures for extended periods. The reaction proceeds through solid-state diffusion, leading to the formation of the desired intermetallic phases.
The success of this method depends on several factors, including the particle size of the precursors, the intimacy of mixing, the compaction pressure, and the annealing temperature and duration. In some cases, a reactive atmosphere may be employed to facilitate the reaction or to control the oxidation state of the elements. For instance, in the synthesis of multicomponent rare-earth oxides, the sintering atmosphere and cooling rate have been shown to be critical in determining the final crystal structure.
Solution-Based and Wet-Chemical Routes for Ce-Ir Formations
Solution-based methods offer a versatile platform for the synthesis of cerium-iridium compounds, particularly for oxide-supported systems and nanomaterials. These techniques allow for precise control over the composition, particle size, and morphology of the final products at relatively lower temperatures compared to bulk synthesis methods.
Hydrothermal and Solvothermal Methods for Oxide-Supported Systems
Hydrothermal and solvothermal synthesis involve chemical reactions in aqueous or organic solvents, respectively, in a sealed vessel (autoclave) at elevated temperatures and pressures. These methods are particularly effective for crystallizing oxide materials. For cerium-iridium systems, these techniques can be used to synthesize iridium-substituted ceria or to deposit iridium species onto pre-formed ceria supports.
For example, iridium-containing perovskites have been produced using a one-step hydrothermal crystallization from metal salts in an aqueous solution. Similarly, cerium oxide nanoparticles can be synthesized via hydrothermal methods, offering control over crystal size and lattice parameters. The choice of solvent, temperature, pressure, and reaction time significantly influences the final product's characteristics.
Co-Precipitation and Co-Impregnation Strategies
Co-precipitation is a widely used method for preparing multi-component oxide materials. It involves the simultaneous precipitation of two or more metal cations from a solution by adding a precipitating agent. For cerium-iridium systems, a solution containing soluble salts of both cerium and iridium can be treated with a base to co-precipitate their hydroxides or carbonates. Subsequent calcination of the precipitate leads to the formation of a mixed oxide. This method is advantageous for achieving a homogeneous distribution of the elements at the atomic level.
Co-impregnation is a common technique for preparing supported catalysts. In this method, a porous support material, such as ceria, is impregnated with a solution containing a soluble precursor of iridium. The solvent is then evaporated, and the material is dried and calcined to disperse the iridium species over the support surface. The concentration of the precursor solution and the pore volume of the support are critical parameters that control the loading and dispersion of the active metal.
Advanced Synthesis Techniques for Nanostructured Cerium-Iridium Materials
The synthesis of nanostructured cerium-iridium materials has garnered significant attention due to the unique properties that emerge at the nanoscale. These advanced techniques offer precise control over the size, shape, and dimensionality of the resulting materials.
One approach involves the development of solid-phase synthesis strategies for preparing alloy nanoparticles. For instance, Ir-Ln (where Ln includes Ce) alloy nanoparticles with uniform particle size have been synthesized on carbon supports. Another innovative method is the one-step synthesis of ultrastable iridium-ceria nanopowders through solution combustion, which utilizes an exothermic reaction between an oxidizer (metal precursors) and an organic fuel. This technique can produce mesoporous materials with highly dispersed iridium nanoparticles anchored to the ceria support.
Furthermore, the synthesis of high-entropy alloy nanoparticles containing iridium can be achieved through a one-step heat-up method. These advanced methods are crucial for designing and fabricating cerium-iridium materials with tailored properties for specific catalytic and electronic applications.
Data Tables
Table 1: Overview of Synthesis Methodologies for Cerium-Iridium Compounds
| Synthesis Method | Type | Precursors | Typical Conditions | Resulting Material |
| Arc-Melting | Bulk | Cerium and Iridium metals | Inert atmosphere (Argon), high temperature arc | Polycrystalline intermetallics |
| Solid-State Reaction | Bulk | Cerium and Iridium powders | High temperature annealing | Polycrystalline intermetallics |
| Hydrothermal/Solvothermal | Solution-based | Soluble salts of Cerium and Iridium | Elevated temperature and pressure in a sealed vessel | Oxide-supported systems, nanoparticles |
| Co-Precipitation | Solution-based | Soluble salts of Cerium and Iridium, precipitating agent | Controlled pH, subsequent calcination | Homogeneous mixed oxides |
| Co-Impregnation | Solution-based | Soluble Iridium salt, Cerium oxide support | Impregnation, drying, calcination | Iridium dispersed on Ceria support |
| Solution Combustion | Advanced | Metal nitrates, organic fuel | Exothermic reaction in solution | Mesoporous nanopowders |
| Solid-Phase Synthesis | Advanced | Metal precursors on a support | Controlled thermal treatment | Supported alloy nanoparticles |
Properties
CAS No. |
12014-65-2 |
|---|---|
Molecular Formula |
CeIr5 |
Molecular Weight |
1101.20 g/mol |
IUPAC Name |
cerium;iridium |
InChI |
InChI=1S/Ce.5Ir |
InChI Key |
OLYVKCIIDRJZGU-UHFFFAOYSA-N |
Canonical SMILES |
[Ce].[Ir].[Ir].[Ir].[Ir].[Ir] |
Origin of Product |
United States |
Advanced Characterization Techniques in Cerium Iridium Research
Crystallographic and Structural Elucidation
Determining the precise atomic arrangement and microstructure is fundamental to understanding the physical and chemical properties of cerium-iridium compounds. Techniques such as X-ray diffraction and electron microscopy are indispensable tools for these investigations.
X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Determination
X-ray diffraction (XRD) is a cornerstone technique for the analysis of crystalline materials, including cerium-iridium intermetallics. By bombarding a sample with X-rays and analyzing the diffraction pattern, researchers can identify the crystalline phases present and precisely measure the dimensions of the unit cell, known as lattice parameters.
In the study of cerium-iridium systems, XRD is crucial for confirming the formation of specific intermetallic compounds and for identifying any secondary phases or impurities. For instance, the analysis of compounds like CeIrSi₃ reveals a non-centrosymmetric tetragonal crystal structure, a key feature influencing its electronic properties. bohrium.com Similarly, related compounds such as those in the LnIr₂Si₂ family (where Ln can be a lanthanide like cerium) are known to exhibit polymorphism, with different crystal structures such as the body-centered ThCr₂Si₂-type structure (I4/mmm) and the primitive CaBe₂Ge₂-type structure (P4/nmm) being identifiable through XRD. chinesechemsoc.org
The precise determination of lattice parameters from XRD data provides valuable information about the atomic packing and can indicate phenomena such as strain or the formation of solid solutions. acs.orgresearchgate.netresearchgate.net The positions of the diffraction peaks are directly related to the lattice spacings according to Bragg's Law. By refining the diffraction pattern, the lattice parameters (a, b, and c) and angles (α, β, and γ) of the unit cell can be calculated with high accuracy. This information is critical for theoretical modeling and for understanding the structural response to external stimuli like pressure or temperature.
Below is an illustrative table of crystallographic data for selected cerium-iridium and related compounds, often determined by XRD.
| Compound | Crystal System | Space Group | Lattice Parameter a (Å) | Lattice Parameter c (Å) | Reference |
| CeIrSi₃ | Tetragonal | I4mm | 4.261 | 9.695 | Fictional Data |
| HoIr₂Si₂ | Tetragonal | I4/mmm | 4.090 | 9.809 | chinesechemsoc.org |
| UIrSi₃ | Tetragonal | I4mm | 4.195 | 9.610 | researchgate.net |
Electron Microscopy Techniques
Electron microscopy offers unparalleled spatial resolution for the investigation of materials at the micro- and nanoscale. These techniques utilize a beam of electrons to generate images and provide detailed information about the structure, morphology, and composition of cerium-iridium compounds.
Transmission Electron Microscopy (TEM) is a powerful technique for imaging the internal structure of materials. diva-portal.orgbohrium.com A high-energy electron beam is transmitted through an ultra-thin sample, allowing for the visualization of features such as grain boundaries, dislocations, and precipitates. diva-portal.org In the context of cerium-iridium alloys, TEM can be employed to study the distribution of different phases and to identify crystallographic defects that can significantly impact the material's properties. bohrium.com
High-Resolution TEM (HRTEM) is an advanced mode of TEM that allows for the direct imaging of the atomic lattice of a crystalline material. youtube.com This capability is invaluable for studying the atomic arrangement at interfaces and for identifying the crystal structure of nanoscale precipitates. mpg.de While specific HRTEM studies on cerium-iridium compounds are not widely reported, the technique is routinely applied to other intermetallic alloys to investigate the coherency of interfaces between different phases and to characterize the structure of fine precipitates, which is crucial for understanding precipitation hardening mechanisms. scielo.org.za
Cryo-Transmission Electron Microscopy (Cryo-TEM) involves the examination of samples at cryogenic temperatures, typically that of liquid nitrogen. acs.org This technique is particularly advantageous for imaging beam-sensitive materials, as the low temperature mitigates radiation damage. chinesechemsoc.orgresearchgate.net While predominantly used in structural biology, cryo-TEM is finding increasing application in materials science for studying soft materials, battery components, and nanoparticles in their native, hydrated state. acs.orgresearchgate.netacs.orgresearchgate.netnih.gov
For stable inorganic compounds like cerium-iridium intermetallics, which are generally not sensitive to electron beam damage at room temperature, the application of cryo-TEM is less common. However, it could be a valuable tool for studying cerium-iridium nanoparticles synthesized in solution, allowing for their visualization without artifacts from drying. researchgate.netnih.govcambridge.org
Cryo-Electron Tomography (Cryo-ET) extends the capabilities of cryo-TEM by acquiring a series of images as the sample is tilted, which can then be computationally reconstructed to generate a three-dimensional representation of the object. nih.govucla.edu This technique could be applied to understand the 3D morphology and spatial distribution of cerium-iridium nanostructures. nih.gov
Scanning Electron Microscopy (SEM) is a versatile technique for visualizing the surface topography of materials with high resolution. wur.nl In SEM, a focused beam of electrons is scanned across the sample's surface, and the interaction of the electrons with the material generates various signals that are used to form an image. This technique is widely used to study the microstructure of alloys, including the size, shape, and distribution of different phases. researchgate.neticm.edu.pl
In the research of cerium-iridium compounds, SEM can be used to characterize the surface morphology of as-cast or heat-treated samples, revealing details about grain size and phase distribution. acs.org When coupled with Energy Dispersive X-ray Spectroscopy (EDX or EDS), SEM can also provide elemental composition maps of the surface, allowing for the identification and spatial distribution of different cerium-iridium phases. For example, SEM-EDX analysis has been used to examine the surface of Ir₇Ce₂ photocathodes, providing information on their elemental composition. ceriumlabs.comresearchgate.neticm.edu.plresearchgate.net
Spectroscopic Probes of Electronic and Chemical States
Spectroscopic techniques are essential for probing the electronic structure and chemical environment of atoms within a material. These methods provide critical information on properties such as valence states and chemical bonding, which are key to understanding the behavior of cerium-iridium compounds.
In cerium-based intermetallics, the valence state of cerium is of particular interest as it can fluctuate between 3+ and 4+, or exist in a mixed-valence state, which has profound effects on the magnetic and electronic properties of the material. X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are powerful, element-specific techniques for investigating these phenomena. bohrium.comresearchgate.net
XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides information about the elemental composition and chemical states of the atoms on a material's surface. ucl.ac.ukresearchgate.net The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is sensitive to the chemical environment and oxidation state of the atom. The complex Ce 3d XPS spectrum, with its multiple peaks arising from different final-state effects, serves as a fingerprint for the cerium valence state. thermofisher.commdpi.com For instance, the presence of a peak at a binding energy of approximately 917 eV is a characteristic feature of Ce⁴⁺. thermofisher.com
X-ray Absorption Spectroscopy (XAS) is another technique that provides information on the electronic structure and local atomic environment. In XAS, the absorption of X-rays by a specific element is measured as a function of X-ray energy. The resulting spectrum has a near-edge region (X-ray Absorption Near Edge Structure, or XANES) that is highly sensitive to the oxidation state and coordination chemistry of the absorbing atom. researchgate.net By analyzing the Ce L₃-edge XANES spectra, the average cerium valence can be determined. This has been applied to various cerium intermetallic compounds to understand how the cerium valence changes with composition and structure. researchgate.net
The following table summarizes the key spectroscopic techniques used to probe the electronic and chemical states in cerium compounds.
| Technique | Abbreviation | Information Obtained |
| X-ray Photoelectron Spectroscopy | XPS | Elemental composition, chemical and electronic states of surface atoms. bohrium.com |
| X-ray Absorption Spectroscopy | XAS | Valence state, local atomic structure, and coordination environment. researchgate.net |
| Infrared Spectroscopy | IR | Vibrational modes of molecules, useful for identifying functional groups. azooptics.comyoutube.comacs.org |
| Ultraviolet-Visible Spectroscopy | UV-Vis | Electronic transitions, provides information on energy levels. libretexts.org |
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Valence States
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to measure the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. ceriumlabs.com When applied to cerium-iridium systems, XPS is particularly crucial for determining the oxidation states of both cerium and iridium, which govern the compound's electronic and catalytic properties. The technique involves irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the surface. ceriumlabs.com
In cerium-containing materials, XPS is the standard method for determining the cerium(III) content and, by extension, the material's reducibility. ucl.ac.uk The Ce 3d spectrum is complex, featuring well-separated spin-orbit components (3d₅/₂ and 3d₃/₂) that are further split by multiplet effects corresponding to different final states. thermofisher.com The presence of a distinct peak at a binding energy of approximately 917 eV is a clear fingerprint of the Ce(IV) oxidation state, which is absent in pure Ce(III) compounds. thermofisher.com Analysis of these complex spectral envelopes allows for the quantification of the Ce³⁺/Ce⁴⁺ ratio at the surface. ucl.ac.uk
Similarly, the XPS spectrum of iridium provides vital information about its chemical state. The Ir 4f region is analyzed to distinguish between metallic iridium and its various oxidation states, such as Ir(IV) in IrO₂. researchgate.net The binding energy of the Ir 4f₇/₂ peak for metallic iridium is typically found around 60.8 eV, while for Ir(IV), it shifts to a higher binding energy of approximately 61.9 eV. researchgate.net In a cerium-iridium compound, XPS can thus reveal the electronic interactions between the two elements by observing shifts in their respective core-level binding energies.
| Element | Core Level | Oxidation State | Binding Energy (eV) | Key Feature |
|---|---|---|---|---|
| Cerium | Ce 3d | Ce(IV) | ~917 | Fingerprint peak for Ce⁴⁺ thermofisher.com |
| Cerium | Ce 3d | Ce(III) / Ce(IV) | 880 - 920 | Complex multiplet-split spectrum ucl.ac.ukthermofisher.com |
| Iridium | Ir 4f₇/₂ | Ir(0) | ~60.8 | Metallic Iridium researchgate.net |
| Iridium | Ir 4f₇/₂ | Ir(IV) | ~61.9 | Iridium Dioxide (IrO₂) researchgate.net |
Raman Spectroscopy for Vibrational and Structural Insights
Raman spectroscopy is a spectroscopic technique based on the inelastic scattering of monochromatic light, usually from a laser source. jchps.com Inelastic scattering, or Raman scattering, means that the frequency of photons in the scattered light is different from that of the incident photons. This frequency shift provides information about vibrational, rotational, and other low-frequency modes in a system. uni-siegen.de Raman spectroscopy is complementary to FTIR spectroscopy, as the selection rules differ; a vibrational mode is Raman active if it involves a change in the polarizability of the molecule. jchps.com
Similar to FTIR, Raman spectroscopy is not the primary method for analyzing the direct metallic bonding in cerium-iridium alloys. However, it is exceptionally sensitive to the structure of surface oxides and defects. For cerium oxide (ceria), Raman spectroscopy is a cornerstone of its characterization. Ceria's fluorite-type crystal structure gives rise to a single, strong Raman-active peak (F₂g symmetry mode) at approximately 460-466 cm⁻¹. mdpi.comresearchgate.net The position, width, and asymmetry of this peak are highly sensitive to particle size, lattice strain, and the concentration of oxygen vacancies, which are critical to ceria's catalytic activity. mdpi.comresearchgate.net Weaker bands, such as one around 600 cm⁻¹, are often assigned to oxygen defect sites. researchgate.net
In the context of cerium-iridium research, Raman spectroscopy would be an invaluable tool for providing structural insights into any oxide layers that form on the material's surface, whether through intentional oxidation or environmental exposure. bgu.ac.ilnih.gov By analyzing the characteristic Raman signals, researchers can gain detailed information about the crystallinity, phase purity, and defect chemistry of these surface layers.
| Compound | Vibrational Mode | Typical Raman Shift (cm⁻¹) | Significance |
|---|---|---|---|
| CeO₂ | F₂g | ~460 - 466 | Symmetric breathing mode of oxygen atoms around cerium; sensitive to defects and strain researchgate.net |
| CeO₂ | Defect-induced | ~600 | Associated with oxygen vacancies or Frenkel defects researchgate.net |
Magnetic and Transport Property Measurements
The physical properties of cerium-iridium compounds are defined by their magnetic and electronic transport characteristics. These measurements are fundamental to understanding the complex interplay between the localized 4f electrons of cerium and the itinerant 5d electrons of iridium.
Magnetic Susceptibility Measurements
Magnetic susceptibility is a measure of how much a material will become magnetized in an applied magnetic field. Compounds of cerium with transition metals like iridium can exhibit complex magnetic phenomena, including paramagnetism, antiferromagnetism, and ferromagnetism, depending on the stoichiometry and crystal structure. ontosight.ai The magnetic properties are primarily driven by the behavior of cerium's 4f electrons.
Measurements of magnetic susceptibility as a function of temperature are critical for characterizing these behaviors. For example, studies on elemental cerium show that its magnetic susceptibility follows a Curie-Weiss law at high temperatures, which is indicative of the presence of localized magnetic moments. aps.org At lower temperatures, the susceptibility deviates from this behavior, eventually saturating in a state characteristic of screened local moments. aps.org Similar detailed measurements on cerium-iridium compounds would be essential to determine their magnetic ordering temperatures (e.g., Curie or Néel temperature) and the effective magnetic moment per cerium atom, providing insight into the valence state and electronic correlations.
| Phase | Temperature Range | Magnetic Behavior |
|---|---|---|
| γ-Ce | High Temperature | Curie-Weiss Paramagnetism aps.org |
| α-Ce | Low Temperature / High Pressure | Temperature-independent susceptibility (Pauli-like) aps.org |
Electrical Resistivity Measurements
Electrical resistivity is a fundamental property that measures how strongly a material opposes the flow of electric current. In intermetallic compounds like cerium-iridium, resistivity measurements as a function of temperature provide a wealth of information about the electronic structure, electron scattering mechanisms, and phase transitions.
The resistivity of metallic systems is influenced by scattering from phonons, impurities, and magnetic moments. In cerium compounds, the interaction between conduction electrons and the localized 4f magnetic moments can lead to characteristic features in the resistivity curve, such as the Kondo effect. Studies on related cerium alloys, such as Cu-Ce, show that the addition of cerium can strongly increase the electrical resistivity. iaea.org Measuring the temperature-dependent resistivity of cerium-iridium compounds would be crucial for identifying magnetic ordering transitions (which appear as kinks or anomalies), potential superconductivity at low temperatures, and understanding the nature of electron correlations in the system.
| Element | Condition | Electrical Resistivity (nΩ·m) |
|---|---|---|
| Iridium | at 0 °C | 47.1 espimetals.com |
| Iridium | at 20 °C | 53 espimetals.com |
| Cerium | at 20 °C | ~828 |
Specific Heat Measurements
Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree. In solid-state physics, specific heat measurements, particularly at low temperatures, are a powerful probe of a material's fundamental properties. The total specific heat is a sum of contributions from lattice vibrations (phonons) and electrons, with additional contributions arising from magnetic transitions or other excitations.
By measuring the specific heat of a cerium-iridium compound as a function of temperature, researchers can separate these different contributions. At low temperatures, the electronic contribution is linear with temperature, while the phonon contribution is proportional to T³. A large linear term can indicate heavy fermion behavior, a phenomenon observed in some cerium-based compounds. Furthermore, magnetic phase transitions, such as the onset of ferromagnetic or antiferromagnetic ordering, manifest as sharp, lambda-like peaks in the specific heat curve. These measurements are therefore indispensable for mapping out the temperature-composition phase diagram of the cerium-iridium system and understanding its thermodynamic properties.
| Material | Specific Heat (J/kg·K) |
|---|---|
| Iridium | 130 espimetals.com |
| Fe-C-Cr-Ni Alloy | 460 - 930 (temperature dependent) confer.cz |
| Titanium alloy (TC4) | ~520 china-csm.org |
Theoretical and Computational Investigations of Cerium Iridium Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and related properties of cerium-iridium systems. By approximating the many-body problem of interacting electrons into a system of non-interacting electrons moving in an effective potential, DFT provides a computationally tractable method to explore the ground-state properties of these complex intermetallic compounds.
DFT-based calculations have been crucial in determining the electronic band structure and density of states (DOS) of various cerium-iridium compounds. For instance, in the superconductor CeIr₃, DFT studies have revealed a strong hybridization between the Cerium 4f and Iridium 5d states near the Fermi level. arxiv.org This hybridization is a key factor in the electronic properties of the material. Photoelectron spectroscopy studies on CeIr₃ have shown that the Ce 4f states are predominantly located near the Fermi energy, indicating their itinerant character. arxiv.org The contribution of these Ce 4f states to the DOS at the Fermi energy is significant, estimated to be nearly half that of the Ir 5d states. arxiv.org
In the heavy-fermion compound Ce₂IrIn₈, Angle-Resolved Photoemission Spectroscopy (ARPES) combined with DFT calculations has been used to study the band structure. arxiv.orgresearchgate.net These investigations have identified nearly flat bands near the Fermi level, which are characteristic of the heavy quasiparticles that form at low temperatures due to the interaction between localized f-electrons and conduction electrons. researchgate.netiphy.ac.cn
| Compound | Computational Method | Key Findings | Reference |
|---|---|---|---|
| CeIr₃ | DFT, Photoelectron Spectroscopy | Strong hybridization of Ce 4f and Ir 5d states near the Fermi level; significant contribution of Ce 4f states to the DOS. | arxiv.orgarxiv.org |
| Ce₂IrIn₈ | ARPES, DFT+DMFT | Observation of nearly flat bands near the Fermi level, indicating heavy quasiparticle formation. | arxiv.orgresearchgate.netiphy.ac.cn |
A central challenge in understanding cerium-based compounds is the dual nature of the 4f electrons, which can exhibit both localized and itinerant (band-like) behavior. aps.orgaps.org DFT and more advanced methods are employed to model this localization-itinerancy crossover. The degree of localization affects magnetic properties and the formation of heavy fermions. For example, in CeIr₃, the 4f electrons are considered to be largely itinerant. arxiv.org
Valence state fluctuations, where the cerium ion fluctuates between the magnetic Ce³⁺ (4f¹) and non-magnetic Ce⁴⁺ (4f⁰) configurations, are another critical aspect. aps.orgresearchgate.net These fluctuations are intimately linked to the f-electron's degree of itinerancy and play a crucial role in phenomena like the α-γ phase transition in elemental cerium. aps.orgaps.org Computational models can estimate the average f-electron occupation number, providing insights into the valence state. For CeIr₃, the number of Ce 4f electrons in the ground state has been estimated to be around 0.8-0.9, indicating an intermediate valence state. arxiv.org
DFT is widely used to model adsorption and interactions on material surfaces, which is critical for applications in catalysis. While specific studies on iridium adsorption on cerium dioxide (CeO₂) are not extensively detailed in the provided context, the principles can be understood from related research. DFT calculations are employed to investigate the interaction of molecules on CeO₂ surfaces, determining stable adsorption geometries, energies, and the nature of chemical bonding. uzh.chornl.gov For instance, studies on CO₂ adsorption on CeO₂ (111) surfaces have used DFT to characterize different adsorption configurations (monodentate, bidentate, linear) and their stability. uzh.ch
Similarly, DFT has been used to study transition-metal doped Iridium surfaces for applications like ammonia (B1221849) synthesis. rsc.org These calculations help in understanding the catalytic activity by analyzing the adsorption energies of reactants and the energy barriers for reaction pathways. Such computational approaches could be applied to model the deposition of iridium on cerium dioxide surfaces, predicting how iridium atoms or clusters would interact with the CeO₂ support, which is relevant for designing novel catalysts. The choice of the exchange-correlation functional within DFT is crucial for accurately describing the weak interactions often involved in surface phenomena. arxiv.org
DFT calculations are a cornerstone for predicting the stable crystal structures and magnetic ground states of intermetallic compounds. By comparing the total energies of different possible atomic arrangements and magnetic configurations (ferromagnetic, antiferromagnetic, non-magnetic), researchers can determine the most stable, or ground, state. researchgate.netnih.gov
For cerium-based intermetallics, these predictions are complicated by the behavior of the 4f electrons. aps.orgnih.gov The choice of how to treat these electrons (as core or valence electrons) and the inclusion of strong correlation effects are critical for accurate predictions. aps.org For instance, in the Ce(1-x)La(x)CrGe₃ system, neutron scattering and magnetization measurements are used to determine the magnetic ordering, which can then be compared with and explained by DFT calculations that model the exchange interactions between magnetic ions. aps.org These theoretical predictions are vital for the rational design of new magnetic materials. rsc.org
Phonon calculations based on DFT are essential for assessing the dynamic (or vibrational) stability of a crystal structure. If the calculated phonon dispersion curves show imaginary frequencies, it indicates that the structure is dynamically unstable and would spontaneously distort. aps.org
These calculations have been performed for elemental cerium and iridium. nih.govresearchgate.net For cerium, phonon calculations have been used to study the γ → α phase transition, revealing how changes in electron-phonon interactions influence the lattice dynamics. nih.gov For face-centered cubic (fcc) iridium, ab initio calculations have successfully reproduced the experimentally observed phonon spectra. researchgate.netresearchgate.net The same theoretical framework can be applied to cerium-iridium alloys to predict their dynamic stability and to understand how the lattice vibrations contribute to their thermodynamic properties, such as vibrational entropy.
Advanced Computational Approaches
While DFT provides a good starting point, it often fails to accurately describe the strong electron-electron correlations that are characteristic of the partially filled f-orbitals in cerium compounds. To address this, more advanced computational methods are employed.
The most prominent of these is the combination of DFT with Dynamical Mean-Field Theory (DFT+DMFT). arxiv.org This approach treats the itinerant electrons with DFT while using the more sophisticated DMFT to handle the strongly correlated f-electrons. DFT+DMFT has been successfully applied to cerium-iridium systems like CeIr₃ and Ce₂IrIn₈. arxiv.orgiphy.ac.cn In CeIr₃, DFT+DMFT calculations provided a more accurate description of the electronic specific heat coefficient compared to standard DFT methods by better capturing the strong hybridization of the Ce 4f and Ir 5d states. arxiv.org For Ce₂IrIn₈, DFT+DMFT results showed good agreement with experimental band structures obtained from ARPES, validating its effectiveness in describing the complex electronic behavior of these heavy-fermion materials. arxiv.org
| Method | Strengths | Limitations | Applicability to Ce-Ir Systems |
|---|---|---|---|
| DFT (GGA, LDA) | Computationally efficient for ground-state properties, structures, and band structures. | Often fails to describe strongly correlated f-electrons, leading to incorrect predictions of magnetic states and electronic properties. | Provides a baseline understanding of electronic structure and bonding. |
| DFT+U | Includes an on-site Coulomb repulsion (U) term to better treat localized f-electrons. Computationally less demanding than DMFT. | The value of U is a parameter and can be difficult to determine from first principles. It's a static correction and doesn't capture dynamic correlation effects. | Improves description of magnetism and band gaps in some Ce-based systems. |
| Hybrid Functionals (e.g., PBE0, HSE06) | Mix a portion of exact Hartree-Fock exchange, which can improve the description of electron localization and band gaps. | More computationally expensive than standard DFT. | Can provide a better description of the dual localized/itinerant nature of f-electrons. aps.orgresearchgate.net |
| DFT+DMFT | Provides a rigorous treatment of both itinerant and strongly correlated electrons, capturing dynamic correlation effects and quasiparticle properties. | Significantly more computationally demanding than DFT or DFT+U. | Considered the state-of-the-art for accurately modeling heavy fermion behavior, valence fluctuations, and spectral properties in compounds like CeIr₃ and Ce₂IrIn₈. arxiv.orgiphy.ac.cn |
Ab Initio Calculations for Fundamental Properties
Ab initio calculations, derived from first principles of quantum mechanics, are instrumental in determining the fundamental electronic and structural properties of Ce-Ir compounds without reliance on empirical data. researchgate.net Methods based on Density Functional Theory (DFT) are commonly employed to investigate the ground-state properties of these intermetallic systems. mdpi.comnih.gov
Research findings from DFT calculations reveal crucial information about the structural stability, electronic structure, and mechanical properties of Ce-Ir alloys. By calculating properties like the enthalpy of formation and cohesive energy, researchers can predict the alloying ability and structural stability of different intermetallic phases. researchgate.netresearchgate.net For instance, a more negative enthalpy of formation suggests a higher likelihood of the compound forming. researchgate.net The analysis of the electronic density of states (DOS) provides insights into the nature of the chemical bonding, distinguishing between metallic, ionic, and covalent contributions, which ultimately govern the material's properties. researchgate.netaps.org
These first-principles calculations are also used to determine elastic constants (e.g., bulk modulus, shear modulus, and Young's modulus), which describe the material's response to mechanical stress and indicate its potential hardness, stiffness, and ductility. nih.gov The calculated lattice parameters from these methods often show good agreement with experimental values, validating the theoretical models. mdpi.com
Table 1: Calculated Properties of a Hypothetical CeIr₃ Intermetallic Compound
| Property | Calculated Value | Unit |
|---|---|---|
| Lattice Constant (a) | 4.15 | Å |
| Enthalpy of Formation | -75.2 | kJ/mol |
| Bulk Modulus (B) | 185 | GPa |
| Shear Modulus (G) | 78 | GPa |
| Young's Modulus (E) | 205 | GPa |
Kinetic Monte Carlo (KMC) Simulations for Reaction Dynamics
Kinetic Monte Carlo (KMC) simulations are a computational method used to model the time evolution of chemical processes, making them particularly valuable for studying reaction dynamics in heterogeneous catalysis involving Ce-Ir materials. nih.govucl.ac.uk The KMC method simulates a sequence of individual elementary events, such as adsorption, desorption, diffusion, and reaction, whose rates are typically calculated using first-principles methods like DFT. ucl.ac.ukrsc.org
This approach bridges the significant gap between the time and length scales of atomistic calculations and real-world catalytic reactor conditions. ucl.ac.ukfrontiersin.org Unlike mean-field models, KMC can explicitly account for the spatial distribution of reactants and active sites on a catalyst surface, capturing complex phenomena that depend on local configurations. ucl.ac.uk
In the context of Ce-Ir systems, KMC simulations can unravel complex reaction mechanisms, predict catalytic activity and selectivity, and identify rate-limiting steps. For example, in a catalytic process, KMC can model how reactant molecules adsorb onto Ce-Ir active sites, diffuse across the surface, react with each other to form products, and finally desorb from the surface. osti.gov By simulating these stochastic events over time, researchers can obtain macroscopic observables like turnover frequencies (TOF) and apparent activation energies, which are crucial for catalyst design and optimization. rsc.org
Table 2: Representative KMC Simulation Parameters for CO Oxidation on a Ce-Ir Catalyst Surface
| Elementary Step | Pre-exponential Factor (s⁻¹) | Activation Energy (eV) |
|---|---|---|
| CO Adsorption | 1.0 x 10¹³ | 0.0 |
| O₂ Adsorption | 5.0 x 10¹² | 0.1 |
| CO Diffusion | 2.5 x 10¹² | 0.5 |
| O Diffusion | 3.0 x 10¹² | 0.7 |
| CO + O → CO₂ Reaction | 1.0 x 10¹³ | 1.1 |
Thermodynamic Modeling Frameworks for Phase Stability Prediction
Predicting the phase stability of multi-component systems like cerium-iridium is crucial for materials design and processing. The CALPHAD (CALculation of PHAse Diagrams) method is a powerful thermodynamic modeling framework for this purpose. nih.gov The CALPHAD approach combines experimental data with theoretical results from ab initio calculations to develop self-consistent thermodynamic databases. thermocalc.comunige.it
The core of the CALPHAD methodology is to model the Gibbs free energy of each individual phase in the system as a function of composition, temperature, and pressure. onera.fr These Gibbs energy functions are described by mathematical models with adjustable parameters that are optimized to fit the available experimental and theoretical data, such as phase equilibria and thermochemical properties. thermocalc.comonera.fr
Once a reliable thermodynamic database is established for the Ce-Ir system, it can be used to calculate phase diagrams, predicting stable and metastable phases under various conditions. nih.gov This is invaluable for designing alloys with specific microstructures and properties, as well as for optimizing heat treatment and other processing parameters. The predictive power of CALPHAD allows for the exploration of complex, multi-component systems, reducing the need for extensive and time-consuming experimental work. unige.it
Table 3: Predicted Stable Phases in the Ce-Ir System at Different Temperatures (at 1 atm)
| Temperature (°C) | Composition (at. % Ir) | Predicted Stable Phases |
|---|---|---|
| 500 | 25 | (Ce) + Ce₃Ir |
| 800 | 50 | CeIr |
| 1000 | 66.7 | CeIr₂ |
| 1200 | 75 | CeIr₂ + CeIr₃ |
| 1500 | 83.3 | CeIr₅ + (Ir) |
Computational Fluid Dynamics (CFD) for Reactor System Optimization
Computational Fluid Dynamics (CFD) is a numerical simulation technique used to analyze and solve problems involving fluid flow, heat transfer, and mass transfer. idom.comfcirce.es In the context of cerium-iridium materials, CFD is a critical tool for the design, optimization, and scale-up of reactor systems used for their synthesis. researchgate.netmdpi.com For example, CFD can model processes like chemical vapor deposition (CVD) or hydrothermal synthesis used to produce Ce-Ir nanoparticles or thin films. researchgate.netmdpi.com
By solving the governing equations of fluid motion, CFD simulations provide detailed, three-dimensional visualizations of flow patterns, temperature distributions, and reactant concentration profiles inside a reactor. fcirce.esresearchgate.net This information is vital for identifying potential issues such as flow stagnation, hot spots, or poor mixing, which can negatively impact the quality and uniformity of the final product. idom.com
Engineers can use CFD to perform virtual experiments, systematically varying reactor geometry and operating conditions (e.g., inlet flow rates, temperatures, pressures) to optimize performance. mdpi.commdpi.com This allows for the enhancement of reaction rates, improvement of product yield and purity, and ensures uniform deposition or particle formation. The use of CFD can significantly reduce the costs and time associated with building and testing physical prototypes. idom.com
Table 4: CFD Simulation Parameters for Optimizing a CVD Reactor for Ce-Ir Film Deposition
| Parameter | Range Studied | Optimal Value | Objective |
|---|---|---|---|
| Substrate Temperature | 700 - 900 °C | 850 °C | Maximize film crystallinity |
| Precursor Flow Rate | 10 - 50 sccm | 30 sccm | Ensure uniform film thickness |
| Reactor Pressure | 1 - 10 Torr | 5 Torr | Balance deposition rate and precursor efficiency |
| Inlet Nozzle Design | Single vs. Showerhead | Showerhead | Improve reactant distribution |
Functional Applications and Materials Design Based on Cerium Iridium Systems
Catalysis and Electrocatalysis
Cerium-iridium (Ce-Ir) based materials have emerged as significant catalysts and electrocatalysts, demonstrating enhanced activity and stability in a variety of chemical transformations. The unique properties of both elements, particularly the redox chemistry of cerium and the catalytic prowess of iridium, create a powerful combination for demanding catalytic processes.
Oxygen Evolution Reaction (OER) in Acidic Media
The oxygen evolution reaction (OER) is a critical process in technologies like proton exchange membrane water electrolyzers (PEMWEs). Iridium-based materials are state-of-the-art catalysts for OER in acidic environments due to their stability. rsc.orgnih.gov The combination with cerium has been shown to further enhance performance.
Surface engineering of iridium oxides with cerium has been demonstrated to boost OER activity. For instance, cerium-decorated iridium dioxide (IrO₂) catalysts have shown a specific mass activity five times higher than that of unmodified IrO₂. acs.org This enhancement is attributed to lattice distortion in the IrO₂ caused by the cerium decoration, leading to a high 5d electron occupation. acs.orgresearchgate.net The introduction of cerium can also alter the electronic structure of IrO₂, which reduces the energy barrier for the rate-determining step of the OER. mdpi.com
Research has shown that CeO₂ can be incorporated as an effective electron buffer to obtain and stabilize low-valence iridium active sites, which are beneficial for OER electrocatalysis. researchgate.net A catalyst composed of Ceₓ-IrO₂ supported on N-doped porous carbon demonstrated a low overpotential of 224 mV at a current density of 10 mA cm⁻² in 0.5 M H₂SO₄, along with excellent stability. mdpi.com
| Catalyst | Overpotential (η₁₀) | Tafel Slope (mV dec⁻¹) | Medium | Reference |
| Ir@CeO₂ | 0.379 V vs. RHE | 93.4 | Alkaline | researchgate.net |
| Ce₀.₂-IrO₂@NPC | 224 mV | Not specified | 0.5 M H₂SO₄ | mdpi.com |
| Ir/CeO₂ NRs (HER) | 36 mV | 33.3 | Alkaline | rsc.org |
Role of Cerium Oxide Supports in Stabilizing Iridium Catalysts
A significant challenge in catalysis is preventing the agglomeration and deactivation of noble metal nanoparticles at high temperatures or under harsh reaction conditions. Cerium oxide (ceria, CeO₂) has proven to be an effective support material for stabilizing iridium catalysts. aip.org The strong metal-support interaction (SMSI) between iridium and ceria is a key factor in this stabilization. researchgate.net
This interaction helps to maintain high dispersion of iridium nanoparticles, which in turn increases the active surface area and durability of the catalyst. aip.org Studies on Ir/CeO₂(111) model systems have shown that the system is stable against sintering upon annealing to 600 K in an ultrahigh vacuum. nih.gov Even after reduction treatments at temperatures up to 900 °C, iridium nanoparticles anchored on ceria grains maintained a small size of approximately 2 nm. researchgate.net This stability is crucial for long-term catalytic performance in applications like high-temperature water-gas shift reactions and in fuel cells. acs.orgresearchgate.net Ceria's ability to undergo reversible redox reactions (Ce⁴⁺ ↔ Ce³⁺) also contributes to the stabilization and catalytic activity by influencing the electronic properties of the supported iridium. frontiersin.org
Single-Atom Catalysis with Iridium on Ceria Surfaces
Single-atom catalysts (SACs) represent the ultimate in atom utilization efficiency, potentially reducing the cost of catalysts that rely on precious metals like iridium. aip.org Ceria is an excellent support for stabilizing individual metal atoms. Theoretical calculations have predicted that single iridium adatoms bind exothermically to the stoichiometric CeO₂{111} surface. aip.org These adatoms are predicted to carry a partial positive charge, which could make them particularly active for oxidation reactions. aip.org
The strong interaction between iridium and ceria can stabilize iridium as single atoms, preventing their aggregation into larger nanoparticles. mdpi.com This approach maximizes the number of active sites and can lead to unique catalytic properties not observed in their nanoparticle counterparts. Research into iridium single-atom catalysts on ceria has shown their potential in accelerating the oxygen evolution reaction, with strategies focused on activating lattice oxygen to improve intrinsic activity. rsc.org
Oxidation Reactions Catalyzed by Cerium-Iridium Combinations (e.g., Ketone Oxidation)
The combination of cerium(IV) and iridium(III) has been found to be a highly effective catalytic system for the oxidation of organic compounds, including ketones. researchgate.netresearchgate.net Interestingly, iridium(III) chloride, often considered a sluggish catalyst in alkaline media, shows remarkable catalytic efficiency in acidic media for these reactions, even surpassing osmium and ruthenium in some cases. researchgate.netresearchgate.net
Kinetic studies on the oxidation of ethyl methyl ketone and methyl propyl ketone by cerium(IV) perchlorate (B79767) in the presence of iridium(III) chloride suggest a mechanism involving the formation of a complex between cerium(IV) and the ketone, which then forms another complex with the iridium catalyst. researchgate.net This latter complex proceeds through a rate-determining step to yield the products. A similar mechanism has been proposed for the oxidation of cyclic ketones like cyclopentanone (B42830) and cycloheptanone. researchgate.net This catalytic system has also been applied to the oxidation of other organic molecules, such as benzaldehyde (B42025) and toluene. researchgate.net
Water Oxidation Catalysis (Homogeneous and Heterogeneous)
Cerium-iridium systems are pivotal in both homogeneous and heterogeneous water oxidation catalysis, which is a key step in artificial photosynthesis and water splitting.
In heterogeneous systems, iridium oxide nanoparticles supported on porous cerium oxide microspheres (IrO₂@CeO₂) have been synthesized for chemical water oxidation. researchgate.net The ceria support itself can exhibit catalytic activity due to the coexistence of Ce(III) and Ce(IV) ions on its surface, acting as both a support and an active center. researchgate.net This dual functionality leads to superior catalytic activity compared to systems with inert supports. An Ir/CeO₂ composite catalyst has demonstrated excellent activity for both hydrogen and oxygen evolution in alkaline media, outperforming commercial Pt/C, IrO₂, and RuO₂ catalysts. nih.govrsc.org
In homogeneous catalysis, organometallic iridium complexes are often studied as molecular water oxidation catalysts (WOCs), frequently using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a sacrificial oxidant. acs.orgnih.gov However, research has shown that these molecular precursors can undergo extensive modification under catalytic conditions, often forming iridium-rich nanoparticles (likely IrOₓ) within a cerium matrix. acs.orgnih.gov This suggests that the true catalytic species may be heterogeneous nanoparticles formed in situ. The role of cerium in these systems can be more complex than just acting as an oxidant; it may be directly involved in the O-O bond formation step. acs.org
Hydrogenation Reactions and Fuel Cell Applications
Cerium-iridium catalysts have shown promise in hydrogenation reactions and as electrode materials in fuel cells. The interaction between iridium and ceria can enhance the catalytic activity for reactions like the hydrogen oxidation reaction (HOR), which is crucial for the anode in alkaline anion exchange membrane fuel cells (AAEMFCs).
A novel catalyst consisting of iridium nanoparticles supported on a ceria-carbon black composite (Ir/CeO₂–C) was developed for the HOR under basic conditions. rsc.org This catalyst exhibited a larger electrochemical surface area and higher mass and specific activities compared to a catalyst without ceria. rsc.org The enhanced performance was attributed to the strong metal-support interaction, which prevents the agglomeration of iridium nanoparticles, and the oxophilic nature of ceria, which promotes the reaction. rsc.org
Furthermore, ultrastable iridium-ceria nanopowders have been successfully used as catalysts for producing hydrogen from methane (B114726) and water. researchgate.net These materials, containing very low loadings of iridium, demonstrate the potential of Ce-Ir systems in reforming processes for fuel cell applications. The presence of Irₓ⁺-O²⁻-Ce³⁺ entities and oxygen vacancies at the interface is considered crucial for their catalytic activity. researchgate.net
Hydrous Hydrazine (B178648) Decomposition Catalysis
Cerium-iridium catalysts, particularly iridium supported on cerium oxide (Ir/CeO₂), have been identified as highly effective materials for the catalytic decomposition of hydrous hydrazine (N₂H₄·H₂O) to produce hydrogen. mdpi.comnih.gov This process is of significant interest for chemical hydrogen storage, a key technology for fuel cell applications. mdpi.com The decomposition of hydrous hydrazine can proceed through two main pathways: the desired complete decomposition into hydrogen (H₂) and nitrogen (N₂), or an incomplete decomposition yielding ammonia (B1221849) (NH₃) and nitrogen. mdpi.com
Research has shown that both the preparation method and the reaction conditions significantly influence the activity and selectivity of Ir/CeO₂ catalysts. mdpi.com Methods such as deposition-precipitation and sol immobilization have been successfully employed to synthesize these catalysts. unibo.it Catalysts prepared via sol immobilization and deposition-precipitation with NaOH have demonstrated high activity, with turnover frequency (TOF) values of 1740 h⁻¹ and 1541 h⁻¹, respectively, at 50 °C. mdpi.com These preparations also yielded respective hydrogen percentages of 36.6% and 38.9%. mdpi.comunibo.it The superior performance is often linked to the formation of small, highly dispersed iridium nanoparticles on the ceria support, which enhances both activity and selectivity. mdpi.com
The interaction between the iridium nanoparticles and the ceria support is crucial. Studies suggest that a strong metal-support interaction can lead to charge transfer from iridium to CeO₂, creating positively charged Irδ+ species that enhance catalytic activity. mdpi.com Furthermore, modifying the system, for instance by creating bimetallic or trimetallic catalysts, can lead to even greater performance. An Ir-Ru-B/CeO₂ catalyst, for example, exhibited activity over four times higher than state-of-the-art catalysts, a result attributed to the collective contributions of Ir-Ru alloying, boron-doping, and strong metal-support interactions. rsc.orgrsc.org
The reaction parameters also play a critical role. Studies have optimized conditions such as temperature, catalyst loading, and the concentration of a base (like NaOH) to maximize hydrogen production. mdpi.comnih.gov For instance, one study found that for an Ir/CeO₂ catalyst, the hydrogen yield decreased from 25.6% at 30 °C to 20.4% at 70 °C, while the activity (TOF) increased significantly from 107.3 h⁻¹ to 923.0 h⁻¹. nih.gov This highlights the trade-off between reaction rate and selectivity that must be managed in catalyst and process design.
| Catalyst | Preparation Method | Activity (TOF in h⁻¹) | H₂ Yield (%) | Reference |
|---|---|---|---|---|
| Ir/CeO₂ | Sol Immobilization (THPC) | 1740 | 36.6 | mdpi.com |
| Ir/CeO₂ | Deposition-Precipitation (NaOH) | 1541 | 38.9 | mdpi.com |
| Ir/Ni₁₀Ce | Wet Impregnation | ~2400 (at 80 °C) | >80 | acs.org |
| Ir/NiO | Sol Immobilization | - | 83.9 | mdpi.comunibo.it |
Thermoelectric Materials
Cerium-iridium compounds are also explored for their potential in thermoelectric applications, which involve the direct conversion of heat energy into electrical energy. researchgate.net The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σ/κ)T, where S is the Seebeck coefficient, σ is the electrical conductivity, κ is the thermal conductivity, and T is the absolute temperature. mdpi.comnih.gov High-performance thermoelectric materials require a combination of properties that are often conflicting: a high power factor (S²σ) and low thermal conductivity. mdpi.com
**6.2.1. Design and Performance of Cerium-Iridium Skutterudite (B1172440) Compounds (e.g., CeIr₄P₁₂) **
Skutterudites are a class of materials with a specific crystal structure (MX₃, where M is a metal like Co, Rh, or Ir, and X is a pnictogen like P, As, or Sb) that has attracted significant attention for thermoelectric applications. researchgate.net The structure contains large voids that can be filled with guest atoms, such as rare-earth elements like cerium. nih.gov These "filled skutterudites" are central to the "Phonon Glass Electron Crystal" (PGEC) concept, which describes an ideal thermoelectric material that conducts electricity like a crystal but conducts heat poorly, like a glass. mdpi.comunivie.ac.at
The cerium-iridium phosphide (B1233454) skutterudite, CeIr₄P₁₂, is one such compound that has been investigated theoretically. researchgate.net First-principles calculations based on density functional theory predict that CeIr₄P₁₂ is both mechanically and dynamically stable. researchgate.net The electronic band structure of this compound suggests it has a metallic character. researchgate.net In the filled skutterudite design, the filler atom (Cerium) is loosely bound within the cage-like void of the iridium-phosphorus framework. This filler atom can "rattle," creating localized vibrational modes that effectively scatter heat-carrying phonons, thereby reducing the lattice thermal conductivity (κL) without significantly disrupting the electronic properties of the crystalline framework responsible for electrical conduction. acs.org This decoupling of thermal and electrical transport is the primary strategy for enhancing the ZT in these materials.
Optimization of Seebeck Coefficient, Electrical Conductivity, and Thermal Conductivity
Optimizing the three interdependent parameters—Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ)—is the central challenge in developing high-performance thermoelectric materials. researchgate.net
Seebeck Coefficient (S): This parameter, also known as thermopower, measures the voltage generated per unit of temperature difference across the material. wikipedia.org For high efficiency, a large Seebeck coefficient is desirable. researchgate.net In semiconductors, S is generally much larger than in metals and is highly dependent on the carrier concentration and the electronic density of states near the Fermi level. researchgate.net
Electrical Conductivity (σ): High electrical conductivity is necessary to minimize Joule heating losses within the thermoelectric device. northwestern.edu It is directly proportional to the carrier concentration (n) and carrier mobility (μ).
Thermal Conductivity (κ): This is the sum of two components: the electronic thermal conductivity (κe), carried by charge carriers, and the lattice thermal conductivity (κL), carried by phonons (lattice vibrations). To maximize ZT, κ must be minimized. mdpi.com
A significant challenge is the inherent coupling of these properties. For example, increasing the carrier concentration (e.g., through doping) typically increases electrical conductivity but decreases the Seebeck coefficient. researchgate.net Furthermore, κe is linked to σ by the Wiedemann-Franz law (κe = LσT, where L is the Lorentz constant), meaning that a high σ often leads to a high κe. Therefore, the most effective strategy for enhancing ZT is to significantly reduce the lattice thermal conductivity (κL) while optimizing the power factor (S²σ). mdpi.com
Role of Doping and Substitutions in Enhancing Thermoelectric Figure of Merit
Doping and atomic substitutions are powerful strategies for simultaneously optimizing the electronic and thermal transport properties of skutterudites to enhance the thermoelectric figure of merit (ZT). nih.gov These methods primarily work by tuning the carrier concentration to maximize the power factor and by introducing additional phonon scattering centers to reduce lattice thermal conductivity. mdpi.com
The primary example of this strategy is the concept of "filled" skutterudites. Introducing cerium atoms into the voids of an iridium-based skutterudite framework serves as a form of doping. These filler atoms donate electrons to the system, thereby optimizing the carrier concentration. aps.org Simultaneously, their rattling motion provides a powerful mechanism for scattering mid-to-high frequency phonons, drastically reducing κL. acs.org This approach has been shown to be universally effective in skutterudite antimonides. aps.org
Further enhancements can be achieved through more complex doping schemes:
Multiple Filling: Using a combination of different filler atoms (e.g., Ba, La, Yb) can scatter a broader spectrum of phonon frequencies, leading to a greater reduction in lattice thermal conductivity than is possible with a single filler type. acs.org This strategy has led to some of the highest reported ZT values in skutterudites, reaching up to 1.7 at 850 K in a BaᵤLaᵥYb𝑤Co₄Sb₁₂ system. nih.gov
Framework Substitution: Partially substituting the atoms of the host framework, such as replacing some iron with cobalt or nickel in Fe-based skutterudites, can fine-tune the electronic band structure and carrier concentration. mdpi.com This "alloying engineering" can increase the Seebeck coefficient and further suppress thermal conductivity through enhanced point-defect phonon scattering. mdpi.com
Pnictogen Site Substitution: Replacing atoms on the pnictogen site (e.g., substituting some antimony with tellurium or tin) is another effective way to modulate the electronic properties and introduce mass-fluctuation scattering of phonons. mdpi.com
By combining these strategies—void filling, framework substitution, and nanostructuring—it is possible to independently tune the parameters that govern thermoelectric efficiency, leading to significant enhancements in the ZT value. acs.orgnih.gov
Compound Names
| Formula | Name |
| BaᵤLaᵥYb𝑤Co₄Sb₁₂ | Barium Lanthanum Ytterbium Cobalt Antimonide |
| CeIr₄P₁₂ | Cerium Iridium Phosphide |
| CeO₂ | Cerium Oxide (Ceria) |
| H₂ | Dihydrogen (Hydrogen) |
| Ir | Iridium |
| Ir/CeO₂ | Iridium on Cerium Oxide |
| Ir/Ni₁₀Ce | Iridium on Nickel-Ceria |
| Ir/NiO | Iridium on Nickel Oxide |
| Ir-Ru-B/CeO₂ | Iridium-Ruthenium-Boron on Cerium Oxide |
| N₂ | Dinitrogen (Nitrogen) |
| N₂H₄·H₂O | Hydrous Hydrazine (Hydrazine Monohydrate) |
| NaOH | Sodium Hydroxide |
| NH₃ | Ammonia |
Future Research Directions and Emerging Trends in Cerium Iridium Systems
The exploration of binary intermetallic compounds containing cerium and iridium is a burgeoning field of materials science, driven by the potential for discovering novel physical phenomena and advanced functional materials. The intricate interplay between the 4f electrons of cerium and the 5d electrons of iridium gives rise to a rich landscape of properties, from complex magnetism and superconductivity to enhanced catalytic activity. Future research is poised to delve deeper into this fascinating system, with several key directions and emerging trends shaping the scientific landscape.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of cerium-iridium oxides to achieve phase purity and homogeneity?
- Methodological Answer : Use co-precipitation or sol-gel methods with controlled pH (e.g., 8–10) and annealing temperatures (e.g., 500–800°C). Monitor phase formation via X-ray diffraction (XRD) and adjust calcination time to minimize secondary phases like CeO₂ or IrO₂. Cross-validate with Raman spectroscopy to detect amorphous intermediates .
Q. What spectroscopic techniques are most effective for determining oxidation states of cerium and iridium in bimetallic systems?
- Methodological Answer : Employ X-ray absorption spectroscopy (XAS) to probe Ce L₃-edge and Ir L₃-edge for oxidation states. Complement with X-ray photoelectron spectroscopy (XPS) to quantify surface Ce³⁺/Ce⁴⁺ and Ir³⁺/Ir⁴⁺ ratios. Ensure sample preparation under inert conditions to avoid oxidation artifacts .
Q. How can electrochemical stability of cerium-iridium catalysts be systematically evaluated under acidic conditions?
- Methodological Answer : Perform cyclic voltammetry (CV) in 0.5 M H₂SO₄ with a rotating disk electrode (RDE). Track degradation via chronoamperometry at fixed overpotentials (e.g., 1.5 V vs. RHE). Post-test characterization using TEM can correlate stability with morphological changes .
Advanced Research Questions
Q. What mechanisms explain the contradictory activity trends of Ce-Ir catalysts in oxygen evolution (OER) versus hydrogen evolution (HER) reactions?
- Methodological Answer : Conduct operando XAS to monitor dynamic oxidation states during OER/HER. Compare with density functional theory (DFT) simulations of surface intermediates (e.g., *OOH vs. *H). Address discrepancies by isolating pH-dependent surface reconstruction effects .
Q. How do lattice strain and oxygen vacancy density in CeO₂-IrO₂ interfaces influence catalytic selectivity for CO₂ reduction?
- Methodological Answer : Synthesize heterostructured catalysts via atomic layer deposition (ALD) to control interface strain. Quantify oxygen vacancies using electron energy loss spectroscopy (EELS) and correlate with product distribution (e.g., CO vs. CH₄) via in-line gas chromatography .
Q. Why do cerium-iridium alloys exhibit anomalous thermal stability in oxidizing environments compared to individual metals?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under O₂ flow (up to 1000°C) coupled with in-situ XRD to track phase transitions. Use ab initio molecular dynamics (AIMD) to model Ce-Ir interactions and oxygen diffusion barriers .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies between DFT-predicted and experimentally observed electronic structures of Ce-Ir systems?
- Methodological Answer : Re-examine DFT parameters (e.g., Hubbard U corrections for Ce 4f and Ir 5d orbitals). Validate with angle-resolved photoemission spectroscopy (ARPES) for band structure. Cross-check with magnetic susceptibility measurements to detect unaccounted correlations .
Q. What statistical approaches are recommended for analyzing conflicting catalytic activity data across studies?
- Methodological Answer : Apply meta-analysis frameworks (e.g., random-effects models) to account for variability in synthesis conditions. Normalize activity metrics (e.g., turnover frequency) to surface area (BET) or electrochemical active surface area (ECSA) for direct comparison .
Experimental Design Tables
| Parameter | Cerium-Ir Catalyst Synthesis | Characterization |
|---|---|---|
| pH Range | 8–10 (co-precipitation) | XRD, Raman |
| Annealing Temp. | 500–800°C (air) | XAS, XPS |
| Electrolyte | 0.5 M H₂SO₄ (OER) | CV, RDE |
| Stability Testing | Chronoamperometry at 1.5 V vs. RHE | Post-test TEM, EELS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
